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Murnac-tripeptide - 64374-58-9

Murnac-tripeptide

Catalog Number: EVT-402775
CAS Number: 64374-58-9
Molecular Formula: C26H44N6O14
Molecular Weight: 664.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Murnac-tripeptide, specifically UDP-N-acetylmuramic acid-tripeptide, is a crucial component in the biosynthesis of bacterial cell walls. This compound serves as a precursor for the formation of peptidoglycan, which is essential for bacterial integrity and survival. The structure of Murnac-tripeptide consists of a nucleotide (uridine diphosphate) linked to N-acetylmuramic acid and a tripeptide chain, typically comprising amino acids such as L-alanine, D-glutamic acid, and D-alanine.

Source

Murnac-tripeptide is primarily sourced from bacterial systems, particularly Escherichia coli. The enzymatic pathways for its synthesis involve various enzymes that facilitate the conversion of precursors into UDP-N-acetylmuramic acid and subsequently into Murnac-tripeptide. The synthesis process can be performed using recombinant DNA technology to express the necessary enzymes in laboratory settings.

Classification

Murnac-tripeptide falls under the classification of glycopeptides, specifically as a nucleotide sugar derivative. It plays a significant role in the biosynthesis of peptidoglycan, categorizing it within antimicrobial targets due to its involvement in bacterial cell wall synthesis.

Synthesis Analysis

Methods

The synthesis of Murnac-tripeptide can be achieved through enzymatic methods involving specific bacterial enzymes. A common approach involves the use of polyhistidine-tagged enzymes from Escherichia coli, such as MurZ and MurB, which catalyze the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine. Following this, UDP-N-acetylmuramic acid is combined with amino acids to form Murnac-tripeptide.

Technical Details

  1. Enzymatic Synthesis: The process typically includes:
    • MurZ: Converts UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid.
    • MurB: Reduces the double bond in UDP-N-acetylmuramic acid.
    • Peptidoglycan Ligases: Add tripeptides to form Murnac-tripeptide.
  2. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized Murnac-tripeptide, ensuring high purity and activity levels for subsequent applications .
Molecular Structure Analysis

Structure

The molecular structure of Murnac-tripeptide consists of:

  • UDP moiety: A uridine diphosphate group.
  • N-acetylmuramic acid: A sugar derivative crucial for peptidoglycan structure.
  • Tripeptide chain: Typically composed of three amino acids linked via peptide bonds.

Data

The molecular formula for Murnac-tripeptide can be represented as C₁₄H₁₈N₄O₁₁P, with a molecular weight of approximately 405.25 g/mol. The structural integrity is vital for its biological function in bacterial cell wall synthesis.

Chemical Reactions Analysis

Reactions

Murnac-tripeptide participates in several biochemical reactions:

  • Formation Reaction: The conversion of UDP-N-acetylmuramic acid and amino acids into Murnac-tripeptide is catalyzed by specific ligases.
  • Hydrolysis: Under certain conditions, Murnac-tripeptide can undergo hydrolysis, leading to the release of its constituent parts.

Technical Details

The reactions are typically monitored using spectrophotometric methods or HPLC to quantify substrate conversion and product formation .

Mechanism of Action

Process

Murnac-tripeptide acts as a substrate for various enzymes involved in peptidoglycan biosynthesis. Its mechanism involves:

  1. Enzyme Binding: Enzymes such as MurF bind to Murnac-tripeptide.
  2. Peptidoglycan Assembly: It serves as a building block in the assembly of peptidoglycan layers, contributing to cell wall stability and rigidity.

Data

The enzymatic activity associated with Murnac-tripeptide is critical for maintaining bacterial shape and protecting against osmotic pressure. Inhibition of this pathway can lead to bacterial cell lysis and death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline form.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Participates in peptide bond formation and can be hydrolyzed under acidic or basic conditions.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .

Applications

Scientific Uses

Murnac-tripeptide has significant applications in:

  • Antibiotic Development: As a target for new antibacterial agents aimed at disrupting cell wall synthesis.
  • Biochemical Research: Used in studies related to peptidoglycan biosynthesis pathways and enzyme kinetics.
  • Diagnostics: Potential use in assays that measure bacterial growth or antibiotic susceptibility based on cell wall integrity.
Biochemical Foundations of MurNAc-Tripeptide

Structural Characterization of UDP-MurNAc-Tripeptide

UDP-MurNAc-tripeptide (UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelate) is a pivotal intermediate in bacterial cell wall metabolism. Its structure comprises three distinct components:

  • Uridine diphosphate (UDP): Serves as a nucleotide carrier facilitating intracellular transport and enzymatic recognition.
  • N-Acetylmuramic acid (MurNAc): A sugar derivative of N-acetylglucosamine (GlcNAc) linked to a D-lactyl group at C3, forming the attachment site for peptides.
  • Tripeptide chain: Typically composed of L-alanine (L-Ala), γ-D-glutamic acid (γ-D-Glu), and meso-diaminopimelic acid (meso-A₂pm) in Gram-negative bacteria. In Gram-positive species, meso-A₂pm is often replaced by L-lysine [1] [9].

The peptide stem exhibits stereochemical specificity, with L-Ala linked to MurNAc’s carboxyl group, followed by γ-D-Glu (forming an isopeptide bond), and meso-A₂pm at the third position. This configuration is critical for substrate recognition by biosynthetic and recycling enzymes [7].

Table 1: Structural Components of UDP-MurNAc-Tripeptide

ComponentChemical FeaturesBiological Role
UDP moietyNucleotide diphosphate carrierEnhances solubility; recognition by Mur ligases
MurNAcC3-linked D-lactyl group; acetylated at C2Anchors peptide stem; precursor for glycan backbone
Tripeptide chainL-Ala → γ-D-Glu → meso-A₂pm/L-Lys (stereospecific sequence)Cross-linking site for mature peptidoglycan
Lactyl carboxylateOn MurNAc (attachment site for L-Ala)Critical for MurC/Mpl activity

Role in Peptidoglycan Biosynthesis: Cytoplasmic vs. Recycling Pathways

UDP-MurNAc-tripeptide occupies a central position in two parallel pathways for peptidoglycan assembly:

De Novo Cytoplasmic Pathway

In this canonical route, UDP-MurNAc is sequentially modified by ATP-dependent Mur ligases:

  • MurC: Adds L-Ala to UDP-MurNAc.
  • MurD: Attaches D-Glu to form UDP-MurNAc-dipeptide.
  • MurE: Incorporates meso-A₂pm (or L-Lys), generating UDP-MurNAc-tripeptide.
  • MurF: Catalyzes addition of D-Ala-D-Ala to yield UDP-MurNAc-pentapeptide (Park’s nucleotide) [6] [9].This pathway dominates during active cell growth and is conserved across bacteria [6].

Recycling Pathway

Gram-negative bacteria recycle ~30–60% of their peptidoglycan per generation. Key steps include:

  • Degradation: Lytic transglycosylases cleave peptidoglycan, releasing GlcNAc-1,6-anhydro-MurNAc-peptides (e.g., tripeptide L-Ala-γ-D-Glu-meso-A₂pm).
  • Cytoplasmic processing: The tripeptide is transported and ligated directly to UDP-MurNAc via murein peptide ligase (Mpl), bypassing MurC–MurE [1] [4].This pathway conserves energy and substrates under nutrient limitation or stress [1] [10].

Table 2: Comparison of Cytoplasmic and Recycling Pathways

FeatureDe Novo PathwayRecycling Pathway
Key enzymesMurA–MurFMpl (murein peptide ligase)
Initial substrateUDP-GlcNAcPeptidoglycan fragments (e.g., tripeptide)
Energy costHigh (ATP for each Mur step)Low (single ATP for Mpl)
Bacterial prevalenceUniversalPrimarily Gram-negative

Enzymatic Synthesis Mechanisms: Mur Ligases and Murein Peptide Ligase (Mpl)

Mur Ligases (MurC–MurF)

MurC–MurF belong to the ATP-dependent carboxylate-amine ligase superfamily. They share a conserved reaction mechanism:

  • Adenylation: ATP hydrolyzes to ADP, forming an acyl-phosphate intermediate on the MurNAc carboxylate (MurC) or nascent peptide (MurD–MurF).
  • Nucleophilic attack: The amine group of the incoming amino acid attacks the acyl-phosphate, releasing inorganic phosphate and forming a new amide bond [6] [9].MurE exhibits substrate plasticity, accepting both meso-A₂pm and L-Lys in some bacteria, influencing cross-linking patterns [7].

Murein Peptide Ligase (Mpl)

Mpl is structurally homologous to MurC but functionally distinct:

  • Substrate specificity: Ligates preassembled tri-, tetra-, or pentapeptides (e.g., L-Ala-γ-D-Glu-meso-A₂pm) to UDP-MurNAc.
  • Mechanism: Similar to Mur ligases—uses ATP to form a MurNAc acyl-phosphate, followed by peptide bond formation [1] [10].
  • Flexibility: Accepts non-canonical peptides, including L-Ala-γ-D-Glu-ε-D-Lys, with kinetic efficiency comparable to native substrates (kₘ = 0.4 mM; k꜀ₐₜ = 0.8 s⁻¹) [7].

Structural studies of Psychrobacter arcticus Mpl (PaMpl) reveal three domains:

  • UDP-MurNAc binding domain (similar to MurC).
  • ATP-binding domain (conserved Rossmann fold).
  • Unique C-terminal domain: Putative peptide substrate recognition site, absent in Mur ligases [10]. Approximately 30 residues differentiate Mpl’s substrate binding, accommodating larger peptides [1] [10].

Table 3: Enzymes Catalyzing UDP-MurNAc-Tripeptide Formation

EnzymeReaction CatalyzedKey Structural FeaturesKinetic Parameters
MurEUDP-MurNAc-L-Ala-D-Glu + meso-A₂pm → UDP-MurNAc-tripeptideBipartite active site (UDP-MurNAc and amino acid pockets)Kₘ (A₂pm) = 0.05–0.5 mM [6]
MplUDP-MurNAc + Tripeptide → UDP-MurNAc-tripeptideExtended C-terminal domain for peptide bindingKₘ (tripeptide) = 0.2–0.4 mM [7]

Properties

CAS Number

64374-58-9

Product Name

Murnac-tripeptide

IUPAC Name

2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-aminoheptanedioic acid

Molecular Formula

C26H44N6O14

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C26H44N6O14/c1-11(29-24(41)12(2)46-21(20(38)18(36)10-34)17(9-33)30-13(3)35)23(40)32-15(22(28)39)7-8-19(37)31-16(26(44)45)6-4-5-14(27)25(42)43/h9,11-12,14-18,20-21,34,36,38H,4-8,10,27H2,1-3H3,(H2,28,39)(H,29,41)(H,30,35)(H,31,37)(H,32,40)(H,42,43)(H,44,45)

InChI Key

NMAKGCMEDYICRN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Synonyms

Ac-Mur-L-Ala-gamma-D-Gln-meso-A(2)pm
AcMu-Ala-iso-Gln-2,2'-diaminopimelic acid
muramylNAc-Ala-isoGln-Lys-tripeptide
N-acetylmuramyl-alanyl-isoglutaminyl-meso-2,2'-diaminopimelic acid
N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-lysine

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

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